N-[(E)-[3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide
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Overview
Description
N-[(E)-[3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, a cyanoethyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the bromophenyl group, and the attachment of the cyanoethyl group. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Bromophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with a pyrazole derivative in the presence of a palladium catalyst.
Attachment of the Cyanoethyl Group: This can be done through a nucleophilic substitution reaction, where a cyanoethyl halide reacts with the pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(E)-[3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-[3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with hydrophobic pockets in proteins, while the cyanoethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(E)-[3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the pyrazole ring and the cyanoethyl group distinguishes it from other bromophenyl derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(E)-[3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6O/c20-17-4-2-14(3-5-17)18-16(13-26(25-18)11-1-8-21)12-23-24-19(27)15-6-9-22-10-7-15/h2-7,9-10,12-13H,1,11H2,(H,24,27)/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTRHWBGKYTEBS-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=NNC(=O)C3=CC=NC=C3)CCC#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN(C=C2/C=N/NC(=O)C3=CC=NC=C3)CCC#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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